molecular formula C13H27ClN2O4 B595871 (R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride CAS No. 1313278-02-2

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride

Cat. No.: B595871
CAS No.: 1313278-02-2
M. Wt: 310.819
InChI Key: SCOLDMVDYLWBST-HNCPQSOCSA-N
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Description

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride (CAS: 1313278-02-2) is a chiral amino acid ester derivative widely utilized in peptide synthesis and medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the ε-amino side chain and an ethyl ester moiety on the carboxyl terminus. This dual protection enhances stability during solid-phase peptide synthesis (SPPS) and facilitates selective deprotection under acidic conditions. The R-configuration at the α-carbon is critical for its stereospecific interactions in bioactive peptide sequences .

Properties

IUPAC Name

ethyl (2R)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4.ClH/c1-5-18-11(16)10(14)8-6-7-9-15-12(17)19-13(2,3)4;/h10H,5-9,14H2,1-4H3,(H,15,17);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCOLDMVDYLWBST-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CCCCNC(=O)OC(C)(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride typically involves the protection of the amino group of lysine, followed by esterification and subsequent conversion to the hydrochloride salt. One common method includes:

    Protection of the amino group: The amino group of lysine is protected using tert-butoxycarbonyl (Boc) to form Boc-Lysine.

    Esterification: The protected lysine is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

    Formation of hydrochloride salt: The final step involves the conversion of the ester to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride undergoes various chemical reactions, including:

    Substitution reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.

    Hydrolysis: Conditions typically involve aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed

    Substitution reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.

    Hydrolysis: The major product is the corresponding carboxylic acid.

    Deprotection: The major product is the free amine.

Scientific Research Applications

®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of amino acid-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of ®-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride involves its interaction with various molecular targets, depending on its application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds. In biological systems, it may interact with enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Attributes

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Ester Group Protecting Group(s) Stereochemistry
(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride 1313278-02-2 C₁₃H₂₆ClN₂O₄* 322.82† Ethyl Boc (ε-amino) R-configuration
(S)-Allyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride Not available C₁₄H₂₆ClN₂O₄ 337.83 Allyl Boc (ε-amino) S-configuration
(S)-Methyl 6-amino-2-((tert-butoxycarbonyl)amino)hexanoate hydrochloride 99532-86-2 C₁₂H₂₅ClN₂O₄ 296.79 Methyl Boc (δ-amino) S-configuration
(R)-Tert-Butyl 2-amino-6-(((benzyloxy)carbonyl)amino)hexanoate hydrochloride 1426213-63-9 C₁₈H₂₉ClN₂O₄ 397.89 Tert-butyl Benzyloxycarbonyl (ε-amino) R-configuration

*Inferred from structural analogs; †Calculated based on formula.

Key Observations:

Ester Group Variability :

  • The ethyl ester in the target compound offers intermediate polarity compared to the more lipophilic tert-butyl () and the reactive allyl group (). Ethyl esters balance solubility in organic solvents and controlled hydrolysis rates, making them preferable in SPPS .
  • Methyl esters () exhibit higher polarity and faster hydrolysis, which may limit their utility in prolonged synthetic steps.

Protecting Group Chemistry :

  • The Boc group (tert-butoxycarbonyl) in the target compound is acid-labile, enabling selective removal under mild acidic conditions (e.g., HCl/dioxane, as in ). This contrasts with the benzyloxycarbonyl (Z) group (), which requires catalytic hydrogenation for cleavage .

Stereochemical Impact :

  • The R-configuration at the α-carbon distinguishes the target compound from the S-configured analogs (). This stereochemistry is pivotal in determining binding affinity in peptide-receptor interactions, particularly in oncology and neurology applications .

Amino Group Positioning: The (S)-methyl derivative () features a δ-amino Boc protection, altering its peptide backbone integration compared to the ε-amino protection in the target compound.

Biological Activity

(R)-Ethyl 2-amino-6-((tert-butoxycarbonyl)amino)hexanoate hydrochloride, with CAS number 1313278-02-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications.

  • Molecular Formula : C₁₃H₂₇ClN₂O₄
  • Molecular Weight : 310.82 g/mol
  • Purity : Typically analyzed for purity levels exceeding 95% in research applications .

Synthesis

The synthesis of this compound involves several steps, including the protection of amino groups and the formation of the desired amide bond. The process typically utilizes reagents such as HATU and DIPEA in a controlled environment to ensure high yield and purity .

Hemostatic Activity

Recent studies have evaluated the hemostatic properties of various amide derivatives, including this compound. The compound has been shown to influence the coagulation cascade significantly:

  • Activated Partial Thromboplastin Time (aPTT) : The compound exhibited aPTT values ranging from 51.2 to 58.0 seconds, indicating its potential role in modulating blood coagulation .
  • Thrombin Time (TT) : The TT for this compound was found to be between 14.6 and 16.9 seconds, suggesting a comparative increase in clotting efficiency relative to controls .

Cytotoxicity and Genotoxicity

In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. Notably, it did not induce significant hemolysis or DNA damage across tested concentrations, indicating a favorable safety profile for therapeutic applications .

Study on Amide Derivatives

A comprehensive study published in MDPI evaluated a series of amide derivatives, including this compound. The findings highlighted:

  • Clot Formation : The compound demonstrated enhanced clot formation capabilities when compared to other derivatives.
  • Fibrinolytic Efficiency : It maintained effective fibrinolytic properties without significant cytotoxicity, making it a candidate for further development in hemostatic therapies .

Mechanistic Insights

Mechanistic studies have suggested that the biological activity of this compound may involve interactions with specific receptors involved in coagulation pathways. This interaction is critical for understanding how modifications to its structure can enhance or inhibit its biological effects.

Data Summary Table

PropertyValue/Observation
Molecular FormulaC₁₃H₂₇ClN₂O₄
Molecular Weight310.82 g/mol
Hemostatic ActivitySignificant influence on aPTT and TT
CytotoxicityNo significant hemolysis or DNA damage
Synthesis YieldTypically >83%

Q & A

Q. How to optimize Boc deprotection without degrading the ethyl ester?

  • Methodological Answer : Use TFA/CH₂Cl₂ (1:4 v/v) at 0°C for selective Boc removal while preserving the ester . Neutralize with aqueous NaHCO₃ post-deprotection to prevent ester hydrolysis. For large-scale reactions, employ scavengers like triisopropylsilane to quench excess TFA .

Data Contradiction Analysis

  • Solubility Discrepancies : reports water insolubility, while computational models in suggest solubility in DMSO (0.284 mg/mL). This discrepancy arises from the hydrochloride salt form () vs. free base simulations (). Validate experimentally using saturated solutions in target buffers .
  • Stereochemical Assignments : Conflicting optical rotations ([α]D values) between batches may indicate racemization. Always cross-verify with chiral HPLC and X-ray crystallography (if crystalline) .

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